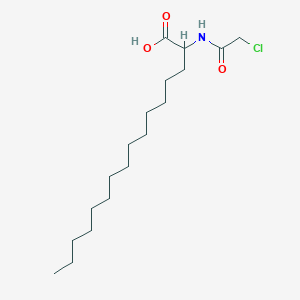

2-(2-Chloroacetamido)hexadecanoic acid

Description

2-(2-Chloroacetamido)hexadecanoic acid is a fatty acid derivative featuring a chloroacetamido group (-NH-CO-CH₂Cl) at the second carbon of a hexadecanoic acid (palmitic acid) backbone. For instance, chloroacetamido phenoxyacetic acids are synthesized via reactions involving chloracetyl chloride and amine intermediates under controlled conditions . The hexadecanoic acid chain likely confers lipophilicity, influencing solubility and biological interactions, as seen in hexadecanoic acid derivatives from natural sources .

Properties

CAS No. |

193885-58-4 |

|---|---|

Molecular Formula |

C18H34ClNO3 |

Molecular Weight |

347.9 g/mol |

IUPAC Name |

2-[(2-chloroacetyl)amino]hexadecanoic acid |

InChI |

InChI=1S/C18H34ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18(22)23)20-17(21)15-19/h16H,2-15H2,1H3,(H,20,21)(H,22,23) |

InChI Key |

BJBUWJZBWOBTRL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)hexadecanoic acid typically involves the reaction of hexadecanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroacetylated product, which is then subjected to amidation with ammonia or an amine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)hexadecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include hydroxylated, aminated, or thiolated derivatives.

Oxidation Products: Carboxylic acids and ketones are common oxidation products.

Reduction Products: Alcohols and amines are typical reduction products.

Scientific Research Applications

2-(2-Chloroacetamido)hexadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetamido)hexadecanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(2-Chloroacetamido)hexadecanoic acid, enabling comparative analysis of properties, synthesis, and applications:

Structural Analogs with Chloroacetamido Groups

- Chloroacetamidophenoxyacetic Acids (Isomers) Structure: Chloroacetamido group attached to phenoxyacetic acid (ortho, meta, para isomers). Synthesis: Prepared via nitrophenoxyacetic acid intermediates, yielding 28–99% depending on substituent position . Properties: Melting points range from 137°C to 193°C, with para isomers generally exhibiting higher thermal stability due to symmetrical packing . Comparison: Unlike the hexadecanoic acid backbone, the phenoxy group enhances aromatic interactions but reduces lipophilicity.

- Methyl 2-(2-Chloroacetamido)-4-methylpentanoate Structure: Branched ester with a chloroacetamido group. Properties: The ester group increases volatility compared to carboxylic acids, while the branched chain may hinder crystallization . Comparison: The target compound’s free carboxylic acid group enhances hydrogen bonding and solubility in polar solvents.

Functional Group Variants

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

2-Acetamidoacetic Acid and Derivatives

- Structure : Acetamido group (-NH-CO-CH₃) without chlorine.

- Properties : Lower molecular weight (174.16 g/mol) and hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

- Comparison : The absence of chlorine reduces toxicity but limits utility in reactions requiring halogen-based leaving groups.

Data Table: Key Properties of Comparable Compounds

*Calculated based on structure. †Inferred from analogous chloroacetamido compounds.

Research Findings and Implications

- Synthetic Yields and Substituent Effects: Chloroacetamido phenoxyacetic acid isomers demonstrate that substituent position (ortho, meta, para) significantly impacts yields (28–99%) and melting points, suggesting similar trends for the target compound’s derivatives .

- Hazard Profiles: Chlorine substitution may increase toxicity compared to non-halogenated analogs like 2-acetamidoacetic acid, necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.